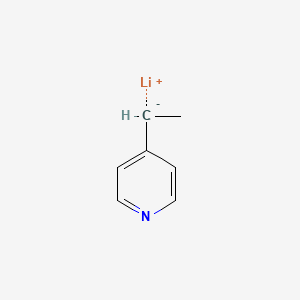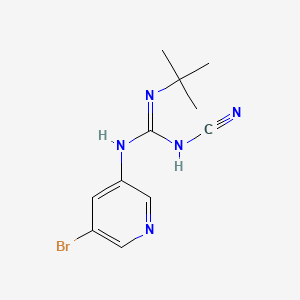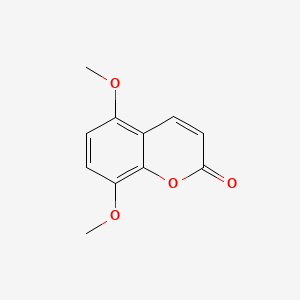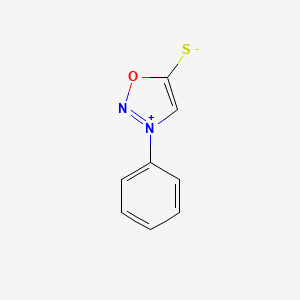![molecular formula C19H19Cl2N3O3 B14621637 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid CAS No. 59666-60-3](/img/structure/B14621637.png)
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylbutyl imidazole under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antifungal and antimicrobial properties.
Medicine: Used in the development of antifungal medications for the treatment of various fungal infections.
Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole involves the inhibition of fungal cytochrome P-450 sterol C-14 α-demethylation. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death .
Comparaison Avec Des Composés Similaires
Fenticonazole: Another imidazole derivative with similar antifungal properties.
Econazole: Used in the treatment of fungal infections and has a similar mechanism of action.
Miconazole: Commonly used in topical antifungal treatments.
Uniqueness: 1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole is unique due to its specific chemical structure, which provides it with distinct antifungal properties. Its ability to inhibit cytochrome P-450 sterol C-14 α-demethylation makes it particularly effective against a wide range of fungal pathogens .
Propriétés
Numéro CAS |
59666-60-3 |
|---|---|
Formule moléculaire |
C19H19Cl2N3O3 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2.HNO3/c20-17-8-9-18(19(21)12-17)16(13-23-11-10-22-14-23)7-6-15-4-2-1-3-5-15;2-1(3)4/h1-5,8-12,14,16H,6-7,13H2;(H,2,3,4) |
Clé InChI |
PSQCRABOMCEDCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)





![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)

![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)

